ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoate

Description

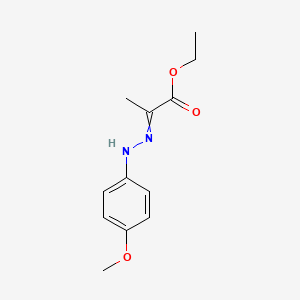

Ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoate is a hydrazone derivative characterized by an (E)-configured hydrazono group attached to a propanoate backbone and a 4-methoxyphenyl substituent. This compound is structurally related to apixaban, a pharmaceutical anticoagulant, and is used as a key intermediate in synthesizing biologically active molecules . Its E-configuration is confirmed by X-ray crystallography in analogous compounds, which ensures stereochemical consistency in reactivity and applications .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanoate |

InChI |

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3 |

InChI Key |

FILMOULYWLOUCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C |

Origin of Product |

United States |

Biological Activity

Ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoate is a hydrazone derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 236.27 g/mol

- Functional Groups :

- Hydrazone Group : Implicated in enzyme interactions.

- Methoxyphenyl Group : Enhances solubility and biological activity.

- Propanoate Moiety : Contributes to the compound's reactivity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The hydrazone moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity, which is crucial for developing therapeutic agents.

- Protein-Ligand Interactions : The compound may influence protein structures and functions, impacting various metabolic pathways.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant antimicrobial properties. Related compounds have demonstrated effective inhibition against various pathogens. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Pathogen |

|---|---|---|

| 1 | 0.22 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

These results indicate that derivatives of this compound could serve as potential antimicrobial agents against resistant strains.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties by inhibiting enzymes involved in cancer cell proliferation. A study involving various synthesized hydrazone derivatives showed promising results against HepG-2 hepatocellular carcinoma cell lines using MTT assays.

| Compound | IC (μM) | Cell Line |

|---|---|---|

| A | <10 | HepG-2 |

| B | <20 | A549 |

The structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl ring significantly enhance cytotoxic activity.

Case Studies and Research Findings

- Antimicrobial Studies : A series of derivatives were tested against multiple bacterial strains, revealing that the presence of the methoxy group significantly enhances antimicrobial potency compared to unsubstituted analogs.

- Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cell lines, with some derivatives showing IC values lower than those of established chemotherapeutic agents .

- Mechanistic Insights : Mechanistic studies indicated that the hydrazone functionality plays a crucial role in binding to target proteins, potentially leading to altered metabolic pathways associated with tumor growth and resistance .

Scientific Research Applications

Ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoate, with the chemical formula and a molecular weight of 236.27 g/mol, is a hydrazone derivative featuring a propanoate moiety and a 4-methoxyphenyl group. Its CAS number is 4792-57-8 . This compound is notable for its potential applications in medicinal chemistry because of its structural features, which may confer unique biological activities.

Potential Applications

- Medicinal Chemistry The compound is considered for its potential applications in medicinal chemistry due to its structural features that may confer unique biological activities. Further research is necessary to elucidate the specific biological activities associated with this compound. Interaction studies are essential for understanding how this compound might be utilized therapeutically.

- Versatility in Synthetic Organic Chemistry The compound's reactions highlight its versatility in synthetic organic chemistry, allowing for modifications that could lead to derivatives with enhanced properties.

- Specific Applications The specific applications depend on further research into its properties and activities.

Analogues

Several compounds share structural similarities with this compound. Variations in substituents can influence their chemical behavior and biological activity.

Structural Analogues of this compound

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (E)-2-(2-(4-chlorophenyl)hydrazono)propanoate | Chlorine substituent instead of methoxy | Potentially different biological activity |

| Ethyl 3-(4-methoxyphenyl)hydrazonoacetate | Different ester group | May exhibit distinct reactivity patterns |

| Ethyl (E)-3-(3-nitrophenyl)hydrazono)butanoate | Nitro group substitution | Increased polarity may affect solubility and activity |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of hydrazono-propanoates, where substituents on the phenyl ring and ester groups modulate properties. Key analogs include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Br, F) increase polarity and melting/boiling points compared to electron-donating groups (e.g., OCH₃). For example, the 4-bromo derivative is a liquid, while the 2-bromo analog is crystalline due to reduced symmetry .

- Biological Activity : The 4-methoxy derivative is linked to pharmaceutical applications, whereas brominated analogs are used in dyes and antimicrobial agents .

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The 4-methoxy compound’s NH stretch appears at ~3256 cm⁻¹, consistent with hydrazone NH groups. Aromatic and aliphatic C-H stretches are observed at ~3085 cm⁻¹ and ~2996 cm⁻¹, respectively .

- X-ray Crystallography: Analogous compounds (e.g., dihydroquinoline derivatives) exhibit an E-configuration with syn-periplanar conformation across the C=C bond (torsion angle: 3.2°) . Substituents like 6-methoxy on the quinoline ring induce slight twisting (7.4°–15.5°) in the hydrazono moiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl precursors. For example, ethyl 2-bromopropanoate reacts with 4-methoxyphenylhydrazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetone or ethanol under reflux . Yield optimization (65–80%) requires precise stoichiometry, temperature control (reflux at 70–80°C), and inert atmospheres to prevent oxidation of the hydrazone group . Purity is confirmed via LC-MS (m/z ~275 [M+1]) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the (E)-isomer of this compound?

- Methodological Answer :

- NMR : The (E)-configuration is confirmed by splitting patterns in NMR (e.g., singlet for NH protons at δ 11.45 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves the planar hydrazone linkage and confirms stereochemistry (e.g., C=N bond length ~1.28 Å) .

- LC-MS : Validates molecular weight and detects impurities (e.g., m/z 275 [M+1]) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature, light exposure)?

- Methodological Answer : Stability studies should assess:

- Hydrolysis : The ester group is prone to hydrolysis under acidic/basic conditions (e.g., t½ < 24 hours at pH <3 or >10). Neutral buffers (pH 7.4) and low temperatures (4°C) enhance stability .

- Photodegradation : UV-Vis spectroscopy reveals degradation under prolonged light exposure; amber vials and inert atmospheres (N₂) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a precursor in heterocyclic synthesis (e.g., pyrazoles or indoles)?

- Methodological Answer : The hydrazone group undergoes cyclization with α,β-unsaturated ketones or aldehydes via Fischer indole synthesis. For example, reaction with 4-iodophenyl precursors in the presence of morpholine forms pyrazolo[3,4-c]pyridine intermediates, critical in anticoagulant drug synthesis (e.g., Apixaban precursors) . Mechanistic studies (e.g., kinetic isotope effects) reveal rate-determining steps involving C-N bond formation .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Answer :

- Comparative assays : Use parallel assays (e.g., SPR for receptor affinity vs. fluorometric enzyme assays) to isolate bioactivity pathways .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed discrepancies .

- Structural analogs : Compare with derivatives (e.g., fluorophenyl or chlorophenyl variants) to pinpoint substituent effects on activity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., COX-2 or cytochrome P450 enzymes)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB ID 5KIR for COX-2) to map binding poses. Focus on the hydrazone moiety’s H-bonding with catalytic residues .

- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating robust binding .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.